molecular formula C7H7ClO2S B1423491 3-(4-Chlorothiophen-2-yl)propanoic acid CAS No. 89793-51-1

3-(4-Chlorothiophen-2-yl)propanoic acid

Cat. No. B1423491
CAS RN: 89793-51-1
M. Wt: 190.65 g/mol
InChI Key: AGGRDDNHSGUWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorothiophen-2-yl)propanoic acid, also known as 3-chloro-2-thiopropionic acid, is an organic acid that is used in a variety of scientific research applications. It is a colorless, water-soluble solid compound with a molecular formula of C4H5ClO2S and a molecular weight of 152.58 g/mol. It is a derivative of thiophene and is often used as a building block in organic synthesis. It has a wide range of applications in scientific research, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Pharmacological Review of Chlorogenic Acid

  • Chlorogenic Acid (CGA) , an abundant isomer found in green coffee extracts and tea, demonstrates a variety of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA has been found to modulate lipid and glucose metabolism, suggesting potential benefits in treating metabolic disorders like diabetes and obesity (Naveed et al., 2018).

Environmental and Toxicological Studies on Phenoxy Herbicides

  • A review of 2,4-D and other phenoxy herbicides focuses on their sorption to soil and organic matter, highlighting environmental behavior and the significance of soil organic matter and iron oxides as relevant sorbents for these compounds (Werner et al., 2012).

Comprehensive Reviews on Chlorogenic Acid

  • Chlorogenic Acid's Role as a nutraceutical and food additive is discussed, showcasing its health-promoting properties and antimicrobial activities that benefit the food industry. This dual role underscores its potential for dietary supplements and functional foods development (Santana-Gálvez et al., 2017).

Fatty Acid Esters of 3-Monochloropropanediol

  • A review on 3-MCPD esters , toxicants found in food categories, discusses their potential nephrotoxicity and testicular toxicity. The presence of 3-MCPD esters in human foods has raised food safety concerns, emphasizing the need for further understanding and management of these compounds (Gao et al., 2019).

properties

IUPAC Name

3-(4-chlorothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGRDDNHSGUWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorothiophen-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorothiophen-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorothiophen-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorothiophen-2-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorothiophen-2-yl)propanoic acid
Reactant of Route 5
3-(4-Chlorothiophen-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorothiophen-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.